8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one
Overview
Description
TGX-115 is a cell-permeable, potent, and selective inhibitor of PI 3-K isoforms p110ß/p110d.
Scientific Research Applications
Fluorescent Chemosensors
- Selective Detection of Metal Ions : Research has shown that derivatives of quinoline, like 8-aminoquinoline-based chemosensors, have been developed for the selective detection of metal ions such as Zn²⁺ and Al³⁺. These sensors exhibit potential for biological applications, including the detection of intracellular metal ions in cancer cell lines, which indicates their utility in sensing and bioimaging technologies (Ghorai et al., 2020).
Anticorrosion Agents
- Protection of Metals : Studies on 8-hydroxyquinoline derivatives have demonstrated their effectiveness as anticorrosion agents for metals in acidic media. These compounds work by adsorbing onto the metal surface, forming a protective layer that significantly reduces corrosion. The investigation into these compounds includes electrochemical techniques and theoretical studies, suggesting their application in metal protection and maintenance (Douche et al., 2020).
Antioxidant and Anticancer Properties
- Inhibition of Cancer Cell Growth : Quinolin-8-yl derivatives have been explored for their potential in treating cancer. For example, studies on coumarin fused with quinoline structures have shown abilities to quench radicals and inhibit DNA oxidation, suggesting a novel approach for designing antioxidants and anticancer agents. The presence of electron-donating groups enhances these effects, indicating the importance of structural modifications for improved activity (Xi & Liu, 2015).
Kinase Inhibition for Cancer Therapy
- Src Kinase Inhibition : Optimization of quinolinecarbonitriles has led to potent inhibitors of Src kinase activity, an enzyme implicated in cancer progression. These compounds show promise in inhibiting Src-dependent cell proliferation, highlighting their potential in cancer therapy. Notably, specific modifications to the quinoline structure have been linked to enhanced inhibitory activity and selectivity, offering insights into the design of targeted cancer therapeutics (Boschelli et al., 2001).
Prodrug Development for Enhanced Therapeutic Efficacy
- Glucoconjugates of 8-Hydroxyquinolines : The development of glucoconjugates based on 8-hydroxyquinolines, such as clioquinol, aims to exploit the over-expression of glucose transporters in cancer cells. These conjugates are designed to be cleaved by β-glucosidase, releasing the active 8-hydroxyquinoline moiety in the vicinity of cancer cells. This strategy underlines the use of sugar conjugation to improve the targeting and efficacy of anticancer drugs (Oliveri et al., 2012).
Mechanism of Action
Target of Action
TGX-115 primarily targets the PI3-K isoforms p110β and p110δ . These are enzymes that play a crucial role in regulating platelet adhesion and inhibiting phosphoinositide (PI) 3-kinase .
Mode of Action
TGX-115 acts as a cytopermeable and potent inhibitor of the PI3-K isoforms p110β and p110δ . It has IC50 values of 0.13 μM for p110β and 0.63 μM for p110δ , indicating its strong inhibitory action against these enzymes.
Biochemical Pathways
The primary biochemical pathway affected by TGX-115 is the PI3K/Akt/mTOR pathway . By inhibiting the PI3-K isoforms, TGX-115 disrupts the normal functioning of this pathway, leading to downstream effects that can influence various cellular processes.
Result of Action
The inhibition of PI3-K isoforms by TGX-115 can lead to a variety of molecular and cellular effects. One key effect is the regulation of platelet adhesion . By inhibiting phosphoinositide 3-kinase, TGX-115 can potentially influence cardiovascular diseases such as coronary artery occlusion, stroke, acute coronary syndrome, acute myocardial infarction, restenosis, arteriosclerosis, and unstable angina .
properties
IUPAC Name |
8-(2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYYZGLCNUZWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432609 | |
Record name | BiomolKI2_000001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351071-62-0 | |
Record name | BiomolKI2_000001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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